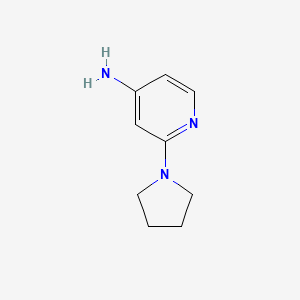

2-(Pyrrolidin-1-yl)pyridin-4-amine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

The pyridine and pyrrolidine rings are fundamental building blocks in the world of heterocyclic chemistry, each contributing unique characteristics to the molecules they form.

The pyridine scaffold , an aromatic six-membered ring containing one nitrogen atom, is a cornerstone in medicinal chemistry. osi.lvacs.org Its presence is noted in a wide array of FDA-approved drugs, highlighting its privileged status in drug discovery. osi.lvacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling fine-tuning of a molecule's electronic and steric properties to optimize its biological activity. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. wikipedia.org

The pyrrolidine scaffold , a saturated five-membered nitrogen-containing ring, is also of immense importance in medicinal chemistry. nih.gov Unlike the planar pyridine ring, the pyrrolidine ring is non-planar, providing a three-dimensional character to molecules. nih.gov This 3D geometry is often advantageous for fitting into the binding sites of proteins and other biological macromolecules. nih.gov The pyrrolidine ring is a key component of the amino acid proline and is found in numerous natural products and synthetic drugs. wikipedia.orgmdpi.com Its derivatives are known to exhibit a wide range of biological activities, and the nitrogen atom within the ring can be readily functionalized. nih.gov

Overview of Academic Research on Related Pyrrolidinyl-Pyridinyl Compounds

While specific research on 2-(Pyrrolidin-1-yl)pyridin-4-amine is limited in publicly available literature, a broader look at academic research on compounds containing both pyrrolidine and pyridine moieties reveals a rich field of study. Scientists have explored the synthesis and biological activities of various pyrrolidinyl-pyridinyl derivatives, demonstrating their potential in diverse therapeutic areas.

For instance, research into 4-amino-2-pyridone derivatives has identified them as potential inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing high cholesterol. unipd.it Although these compounds are pyridones rather than pyridines, the 4-amino-pyridinyl core is a shared feature.

In another area, the synthesis of 2-substituted pyrrolidines has been a focus, with biocatalytic methods being developed to produce these structures with high enantiomeric purity. acs.org These pyrrolidine derivatives are valuable intermediates in the synthesis of more complex molecules.

Furthermore, studies on pyrrolo[3,4-c]pyridine derivatives , which feature a fused pyrrole (B145914) and pyridine ring system, have shown their potential as antimycobacterial and anticancer agents. nih.gov While structurally different from this compound, this research highlights the therapeutic promise of combining these heterocyclic systems.

The following table summarizes some research findings on related pyrrolidinyl-pyridinyl and similar structures:

| Compound Class | Research Focus | Key Findings |

| 4-Amino-2-pyridone derivatives | PCSK9 Inhibition | Identified a chemotype with anti-PCSK9 activity for potential use in hypercholesterolemia. unipd.it |

| 2-Substituted Pyrrolidines | Asymmetric Synthesis | Developed biocatalytic methods for producing enantiomerically pure pyrrolidine building blocks. acs.org |

| Pyrrolo[3,4-c]pyridine derivatives | Antimycobacterial & Anticancer | Showed potential as inhibitors of key enzymes in Mycobacterium tuberculosis and as cytotoxic agents against cancer cell lines. nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) Inhibition | Developed potent and orally bioavailable inhibitors with potential for cancer therapy. nih.gov |

These examples underscore the significant interest in the chemical space occupied by compounds that merge the structural features of pyridine and pyrrolidine. The unique combination of aromaticity, three-dimensionality, and functional group presentation in these molecules continues to inspire the design and synthesis of new chemical entities with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Pyridin 4 Amine and Its Derivatives

Direct Synthetic Routes to 2-(Pyrrolidin-1-yl)pyridin-4-amine

Direct routes to the title compound typically involve the formation of the bond between the pyrrolidine (B122466) nitrogen and the C-2 position of the pyridine (B92270) ring. These methods are often favored for their efficiency and convergence.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the synthesis of this compound. The pyridine ring, particularly when bearing electron-withdrawing groups or when protonated, is susceptible to nucleophilic attack at the 2- and 4-positions. quimicaorganica.orgquora.com This inherent reactivity allows for the direct introduction of the pyrrolidine moiety.

A common synthetic pathway involves the reaction of a pyridine derivative with a suitable leaving group at the 2-position, such as a halogen (Cl, F), with pyrrolidine. Pyrrolidine acts as the nitrogen nucleophile, displacing the leaving group. The reaction's feasibility is enhanced by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. quora.comnih.gov

A plausible and efficient route starts from 2-chloropyridin-4-amine or a protected precursor. The chlorine atom at the C-2 position is activated towards nucleophilic substitution and can be displaced by pyrrolidine, often by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.

Alternatively, a precursor like 2-chloro-4-nitropyridine (B32982) can be used. The strong electron-withdrawing effect of the nitro group at the 4-position highly activates the 2-position for SNAr. Following the substitution reaction with pyrrolidine to yield 2-(pyrrolidin-1-yl)-4-nitropyridine, the nitro group can be subsequently reduced to the desired 4-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂). Kinetic studies on related systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with pyrrolidine, confirm that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

| Starting Material | Reagent | Key Transformation | Product |

| 2-Chloropyridin-4-amine | Pyrrolidine | Nucleophilic Aromatic Substitution | This compound |

| 2-Chloro-4-nitropyridine | 1. Pyrrolidine2. Reducing Agent (e.g., H₂/Pd-C) | 1. Nucleophilic Aromatic Substitution2. Nitro Group Reduction | This compound |

This table represents plausible synthetic routes based on established chemical principles.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste. While a specific one-pot synthesis for this compound is not extensively documented, established one-pot methods for constructing substituted pyridines and pyrrolidines can be conceptually applied.

For instance, multicomponent reactions for pyridine synthesis, such as modified Bohlmann-Rahtz reactions, can generate highly substituted pyridine cores in a single step. core.ac.ukorganic-chemistry.org A strategy could involve a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source to form a pyridine ring, which could then be functionalized in the same pot. organic-chemistry.org Similarly, four-component reactions under ultrasound irradiation have been used to create complex pyridin-2(1H)-one derivatives, showcasing the power of one-pot methodologies in this area. nih.gov

Another approach could involve the one-pot formation of a pyrrolidin-2-one from erythruronolactone and an amine, which could then be further elaborated. researchgate.net The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines in a one-pot, four-step sequence (ring-opening, lactamization, hydrolysis, and decarboxylation) also highlights advanced strategies that could be adapted for creating complex pyrrolidinyl structures. quora.com

Synthesis of Pyrrolidinyl-Pyridinyl Analogues and Intermediates

The synthesis of analogues and intermediates often focuses on the construction of one of the heterocyclic rings, providing access to a wider range of derivatives through subsequent functionalization.

A variety of methods exist for the synthesis of the pyrrolidine ring, a prevalent scaffold in medicinal chemistry. nih.gov These methods can be broadly categorized into cyclization reactions of acyclic precursors and the modification of existing cyclic systems.

Key Synthetic Strategies for the Pyrrolidine Ring

| Strategy | Description | Precursors | Key Features | Citations |

| Ring Contraction | A photo-promoted reaction of pyridines with silylborane leads to a ring contraction, affording functionalized pyrrolidine derivatives. | Pyridines, Silylborane | Accesses pyrrolidines from abundant pyridine feedstocks; broad substrate scope. | osaka-u.ac.jp |

| [3+2] Cycloaddition | A classic and versatile method involving the reaction of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene). | Azomethine ylides, Alkenes | High control over regio- and stereoselectivity; allows for complex substitution patterns. | nih.govacs.org |

| Intramolecular Cyclization | Various methods including copper-catalyzed intramolecular C-H amination or cyclization of amino alcohols. | Amino alcohols, Unsaturated tosylamides | Forms the ring from a linear chain; good for controlling stereochemistry. | organic-chemistry.org |

| From Chiral Precursors | Using naturally occurring chiral molecules like L-proline or 4-hydroxy-L-proline as the starting material to ensure stereoselectivity. | L-Proline, 4-Hydroxy-L-proline | Provides optically pure products; common in drug synthesis. | nih.gov |

A particularly innovative approach is the photo-promoted ring contraction of pyridines, which transforms the six-membered aromatic ring into a five-membered saturated pyrrolidine skeleton. osaka-u.ac.jp The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is another powerful tool, allowing for the convergent and often stereoselective synthesis of polysubstituted pyrrolidines. nih.govacs.org More traditional methods, such as the cyclization of 4-chlorobutan-1-amine (B1590077) or the N-heterocyclization of primary amines with diols, are also widely employed. organic-chemistry.orgwikipedia.org

Functionalization of the pyridine ring is crucial for creating analogues and for introducing the pyrrolidine moiety itself. The electronic properties of the pyridine ring dictate its reactivity towards both electrophilic and nucleophilic reagents.

As discussed previously (2.1.1), nucleophilic aromatic substitution is a primary method for derivatizing the pyridine ring. Leaving groups at the C-2 and C-4 positions are readily displaced by a range of nucleophiles, including secondary amines like pyrrolidine. quimicaorganica.org Studies involving piperidine (B6355638) as a nucleophile on N-methylpyridinium ions show a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the activation provided by electron-withdrawing substituents. nih.gov This reactivity is fundamental to the synthesis of 2-(pyrrolidin-1-yl)pyridine (B2521158) derivatives from 2-halopyridine precursors. lookchem.com The reaction of 2-methoxy-nitropyridines with pyrrolidine further exemplifies this important transformation. researchgate.net

Pyridine Ring Functionalization and Derivatization

Cyclization Reactions (e.g., Thorpe-Ziegler)

While the Thorpe-Ziegler reaction is classically known for the intramolecular cyclization of dinitriles to form cyclic ketones, its principles are related to cyclization reactions that form heterocyclic rings like pyridine. A more direct and relevant example for pyridine synthesis is the Guareschi-Thorpe reaction. This method constructs the pyridine ring through a multicomponent condensation process.

The Guareschi-Thorpe reaction typically involves the condensation of a cyano-containing active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a nitrogen source, commonly ammonia or an ammonium (B1175870) salt. rsc.orgdrugfuture.com The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration/aromatization to yield a substituted 2-hydroxypyridine (B17775) (or its pyridone tautomer).

An advanced, environmentally conscious version of this reaction utilizes ammonium carbonate in an aqueous medium. rsc.org This approach serves a dual purpose: ammonium carbonate acts as both the nitrogen source for the pyridine ring and as a promoter for the reaction. rsc.orgrsc.org The process is lauded for its operational simplicity, high yields, and the precipitation of the product directly from the reaction medium, which simplifies work-up. rsc.org

The general mechanism can be outlined as follows:

Initial condensation between the 1,3-dicarbonyl compound and the cyano-compound.

The resulting intermediate undergoes cyclization with the incorporation of nitrogen from the ammonia source.

A final aromatization step, often through the loss of water, yields the stable pyridine ring.

This method provides a foundational strategy for building the core pyridine scaffold, which can then be further modified in subsequent steps to introduce the specific substituents found in this compound.

Multi-Step Organic Synthesis Strategies

The synthesis of complex substituted pyridines such as this compound often necessitates well-designed multi-step strategies. These approaches allow for the sequential and regioselective introduction of different functional groups onto the pyridine core. A common and powerful strategy involves the use of di-halogenated pyridines as versatile synthetic intermediates.

One such key building block is 2-bromo-4-iodopyridine. Its synthesis can be achieved from 2-bromopyridine (B144113) via a "halogen dance" reaction using lithium diisopropylamide (LDA) and iodine. researchgate.net The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more reactive in certain cross-coupling reactions, enabling the introduction of a substituent at the 4-position while leaving the bromine at the 2-position available for a subsequent, different reaction. This selective, stepwise substitution is crucial for creating precisely substituted 2,4-dipyridine derivatives. researchgate.net

Another multi-step approach starts with a more readily available precursor and builds the desired functionality through a series of reactions. For example, a patented method describes the synthesis of 2-chloro-4-aminopyridine through a six-step sequence starting from 2-acetamidopyridine. google.com This pathway involves:

N-oxidation of 2-acetamidopyridine.

Hydrolysis to the corresponding 2-aminopyridine (B139424) N-oxide.

Nitration at the 4-position to give 2-amino-4-nitropyridine N-oxide.

Sandmeyer-type reaction to convert the 2-amino group to a chloro group.

Reduction of the nitro group at the 4-position to yield the final 2-chloro-4-aminopyridine. google.com

Once an intermediate like 2-chloro-4-aminopyridine is formed, the pyrrolidine moiety can be introduced via nucleophilic aromatic substitution, where pyrrolidine displaces the chlorine atom at the 2-position.

These multi-step strategies, while often longer, provide the necessary control to achieve complex substitution patterns that are not accessible through single-step or simple cyclization methods.

Advanced Synthetic Techniques and Considerations

Modern organic synthesis increasingly relies on advanced techniques that offer high efficiency, selectivity, and functional group tolerance. Catalytic cross-coupling reactions have become indispensable tools for the synthesis of complex aromatic and heteroaromatic compounds.

Catalytic Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is exceptionally powerful for forming carbon-carbon bonds and is widely used to synthesize biaryl and heterobiaryl compounds, which are structures found in many important molecules. beilstein-journals.org

In the context of synthesizing derivatives of this compound, the Suzuki coupling can be employed to introduce a wide variety of aryl or heteroaryl substituents onto the pyridine ring. A typical strategy would involve a precursor such as 2-(pyrrolidin-1-yl)-4-halopyridine, which can be coupled with various arylboronic acids.

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, including the amino and pyrrolidinyl groups present in the target structure. beilstein-journals.org The table below illustrates representative conditions and outcomes for Suzuki-Miyaura couplings involving heteroaryl halides. nih.gov

| Heteroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | nih.gov |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 | nih.gov |

| 2-Chloropyrazine | 2-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 | nih.gov |

| 5-Bromopyrimidine | 3-Furylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 | nih.gov |

This table presents generalized examples of Suzuki couplings on various heteroaryl halides to illustrate the reaction's versatility. Conditions can vary significantly based on specific substrates.

The development of highly active catalysts and ligands has expanded the scope of the Suzuki reaction to include less reactive chloro- and fluoro-pyridines and to operate under increasingly mild conditions, sometimes even in aqueous solvents like ethanol, enhancing its "green" credentials. beilstein-journals.org

Chemical Reactivity and Transformations of 2 Pyrrolidin 1 Yl Pyridin 4 Amine

Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in 2-(pyrrolidin-1-yl)pyridin-4-amine is highly activated towards electrophilic attack due to the presence of the strongly electron-donating 4-amino group and the 2-pyrrolidino group. Conversely, these substituents make the ring less susceptible to nucleophilic aromatic substitution unless the ring is activated in some other manner.

Electrophilic Aromatic Substitution

The pyridine ring, while generally less reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen atom, can be readily functionalized when strong electron-donating groups are present. rsc.orgyoutube.com In this compound, both the 4-amino and 2-pyrrolidino groups are powerful activating groups, directing electrophiles to specific positions on the ring.

The directing effects of these substituents are crucial in determining the regioselectivity of electrophilic substitution. The 4-amino group strongly directs incoming electrophiles to the 3- and 5-positions. Similarly, the 2-pyrrolidino group also directs to the 3- and 5-positions. This confluence of directing effects strongly favors electrophilic attack at the C-3 and C-5 positions. Studies on the bromination of 5-substituted 2-aminopyridines have shown that the reaction proceeds on the free base. rsc.org For instance, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can lead to the formation of charge-transfer complexes and ionic species. researchgate.netacs.org In the case of this compound, electrophilic substitution is anticipated to occur readily at the positions ortho to the powerful amino and pyrrolidino activating groups.

A common strategy to achieve regiospecific electrophilic substitution on aminopyridines is through ortho-lithiation of a protected form of the amine, such as a pivaloylamide. This directs the electrophile to the position adjacent to the protected amino group. acs.orgacs.org While direct electrophilic substitution on this compound is expected to be facile, such protection strategies could be employed for specific regiochemical control.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

| Bromination | Br₂ | 3-Bromo-2-(pyrrolidin-1-yl)pyridin-4-amine and/or 5-Bromo-2-(pyrrolidin-1-yl)pyridin-4-amine | rsc.org |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-(pyrrolidin-1-yl)pyridin-4-amine and/or 5-Nitro-2-(pyrrolidin-1-yl)pyridin-4-amine | researchgate.net |

| Tropylation | Tropylium salts | N-(1'-cyclohepta-2',4',6'-trienyl)-2-(pyrrolidin-1-yl)pyridin-4-amine | researchgate.net |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring typically requires an electron-deficient ring and a good leaving group, commonly at the 2- or 4-positions. youtube.com In this compound, the pyrrolidino and amino groups are poor leaving groups, and the electron-rich nature of the ring disfavors direct nucleophilic attack.

However, nucleophilic substitution can be facilitated by prior activation of the pyridine ring. One such method involves the formation of a pyridinium (B92312) salt, which significantly enhances the electrophilicity of the ring and makes it susceptible to nucleophilic attack. A recent development in the C4-selective amination of pyridines proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism, involving the formation of a 4-pyridyl pyridinium salt intermediate that then reacts with an amine. nih.gov This type of transformation could potentially be applied to modify the this compound scaffold.

Another approach involves the reaction of pyridine N-oxides with activated isocyanides, which can lead to the formation of 2-aminopyridines after hydrolysis. nih.gov While the title compound is already a 2-aminopyridine (B139424) derivative, this reactivity highlights a pathway for introducing substituents at the 2-position of a pyridine ring.

Oxidation Reactions (e.g., N-oxidation)

The oxidation of this compound presents multiple potential reaction sites: the pyridine nitrogen, the exocyclic amino group, and the pyrrolidine (B122466) nitrogen. The oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridines. arkat-usa.org This transformation can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid or with a methyltrioxorhenium (MTO) catalyst. arkat-usa.org The oxidation of aminopyridines can also lead to the formation of nitropyridines. acs.org

The synthesis of aminopyridine N-oxides often involves a multi-step process of protecting the amino group, oxidizing the pyridine nitrogen, and then deprotecting the amine. arkat-usa.org For 4-aminopyridine, its N-oxide is a known compound. biosynth.comscbt.com Given the presence of multiple nitrogen atoms in this compound, selective N-oxidation would depend on the specific oxidant and reaction conditions used. The pyrrolidino group itself can be susceptible to oxidation, potentially leading to ring-opened products or other transformations under strong oxidizing conditions.

| Oxidizing Agent | Potential Product | Reference |

| H₂O₂/CH₃COOH | This compound N-oxide | arkat-usa.org |

| Peroxomonosulfuric acid (Caro's acid) | 2-(Pyrrolidin-1-yl)-4-nitropyridine | acs.org |

| m-CPBA | This compound N-oxide | arkat-usa.org |

Reduction Reactions

The pyridine ring can undergo both partial and complete reduction to yield dihydropyridines and piperidines, respectively. researchgate.net The outcome of the reduction is highly dependent on the reaction conditions and the nature of the substituents on the pyridine ring. Electron-deficient pyridines are more readily reduced. acs.orgrsc.org

The reduction of substituted pyridines can be achieved using various methods, including catalytic hydrogenation and dissolving metal reductions (e.g., Birch reduction). researchgate.netnih.govmdpi.com Catalytic hydrogenation of pyridine derivatives typically leads to the corresponding piperidine (B6355638). For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to a piperidine ring.

Partial reduction to a dihydropyridine (B1217469) is also possible. The regioselectivity of this reduction (i.e., formation of 1,2- or 1,4-dihydropyridine) is influenced by the substituents. For instance, the reduction of N-activated pyridines with sodium borohydride (B1222165) can yield 1,2-dihydropyridines. nih.gov

Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated secondary amine and exhibits reactivity typical of such functional groups.

Nitrogen-Centered Reactions (e.g., Quaternization)

The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in reactions such as alkylation. However, in the context of this compound, the most likely site for quaternization is the pyridine ring nitrogen. The quaternization of pyridines with alkyl halides is a well-established reaction. mdpi.comrsc.org

Studies on the quaternization of 4-pyrrolidinopyridine (B150190) have shown that the pyridine nitrogen is readily alkylated to form quaternary ammonium (B1175870) salts. mdpi.com This increased basicity and nucleophilicity of the pyridine nitrogen is a result of the electron-donating character of the pyrrolidino group. In this compound, the pyridine nitrogen is also activated by the 2-pyrrolidino and 4-amino groups, making it a prime target for electrophilic attack by alkylating agents. The quaternization enhances the π-electron delocalization along the pyridine backbone. rsc.org

The relative basicity of the three nitrogen atoms in the molecule will influence the site of protonation and potentially the site of quaternization under certain conditions. The exocyclic amino group and the pyrrolidine nitrogen are also basic and could, in principle, be alkylated, though quaternization of the aromatic pyridine nitrogen is generally more favorable.

| Reactant | Reaction Type | Product | Reference |

| Alkyl halide (e.g., CH₃I) | Quaternization | 1-Alkyl-2-(pyrrolidin-1-yl)pyridin-4-aminium halide | mdpi.comrsc.org |

Functional Group Interconversions on Side Chains

The functional groups of this compound, namely the 4-amino group on the pyridine ring and the C-H bonds of the pyrrolidine ring, are amenable to various interconversions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.

While specific studies on the functional group interconversions of the pyrrolidine side chain in this compound are not extensively documented, the reactivity of similar N-aryl pyrrolidines provides valuable insights. For instance, the direct α-arylation of N-aryl pyrrolidines has been achieved in a one-pot method using a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. nih.gov This reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by an aryl nucleophile. nih.gov A proposed mechanism for this type of transformation is depicted in Scheme 1.

Scheme 1: Proposed Mechanism for α-Arylation of an N-Aryl Pyrrolidine. The reaction is initiated by the interaction of the pyrrolidine with a quinone monoacetal, leading to the formation of an iminium ion. This intermediate, facilitated by a base, then reacts with an aryl nucleophile to yield the α-arylated product.

| Step | Description | Intermediate |

| 1 | Reaction of pyrrolidine with quinone monoacetal | Iminium ion I |

| 2 | Base-mediated formation of a more stable iminium ion | Iminium ion II |

| 3 | Nucleophilic attack by an aryl group | α-Arylated pyrrolidine |

Furthermore, the amino group on the pyridine ring can undergo transformations. For example, in related aminopyridine systems, amination reactions have been demonstrated using a ruthenium catalyst, which facilitates the nucleophilic aromatic substitution of amines. nih.gov This proceeds through a transient η⁶-pyridine complex, allowing for the cleavage of the pyridyl C-N bond and the introduction of a new amine. nih.gov

Catalytic Applications and Mechanistic Studies

Although direct catalytic applications of this compound are not widely reported, studies on analogous aminopyridine structures highlight their potential. For instance, N-aryl-2-aminopyridines are effective ligands in transition metal-catalyzed cross-coupling reactions, forming stable complexes with metals like palladium, rhodium, and iridium to facilitate cyclization and functionalization reactions. rsc.org

Moreover, related aminopyridine structures have been investigated as organocatalysts. For example, 6-halo-2-pyridones have been shown to catalyze ester aminolysis by acting as bifunctional Brønsted acid/base catalysts. nih.gov The NH group of the pyridone activates the ester, while the carbonyl group activates the amine through hydrogen bonding. nih.gov This dual activation mechanism is a key feature of its catalytic activity.

Investigation of Reaction Intermediates

Understanding the intermediates in a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. In studies of related catalytic systems involving aminopyridines, various intermediates have been proposed and, in some cases, characterized.

In the context of metal-catalyzed reactions with aminopyridines, the formation of metal-ligand complexes is a key initial step. For N-aryl-2-aminopyridines, cyclometalated intermediates are often proposed in catalytic cycles involving C-H activation. rsc.org

In organocatalysis, the interaction between the catalyst and the substrates leads to the formation of reactive intermediates. For the 6-halo-2-pyridone catalyzed ester aminolysis, the proposed mechanism involves the formation of a ternary complex where the catalyst simultaneously activates both the ester and the amine through hydrogen bonding. nih.gov

In a study of a silver(I) complex with a pyridine-amidoxime ligand used for the hydrolysis of organothiophosphates, density functional theory (DFT) calculations were employed to probe the reaction mechanism. acs.org The study suggested a synergistic effect between the amidoxime (B1450833) and the pyridine ligand, where the amidoxime acts as a nucleophile to weaken the P-OAr bond within the catalytic active site. acs.orgacs.org This highlights the importance of the cooperative action of different functional groups within the ligand structure in facilitating the catalytic transformation.

Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidin 1 Yl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of 2-(Pyrrolidin-1-yl)pyridin-4-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring would typically appear in the downfield region (higher chemical shift), while the aliphatic protons of the pyrrolidine ring would be found in the upfield region. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, distinct peaks would be observed for the carbon atoms of the pyridine and pyrrolidine rings. The chemical shifts of the pyridine carbons would be in the aromatic region, while the pyrrolidine carbons would appear in the aliphatic region. The carbon attached to the nitrogen atom in the pyrrolidine ring would likely show a characteristic downfield shift compared to the other pyrrolidine carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents predicted chemical shift values, which can be compared with experimental data for structural confirmation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~6.0 | ~98 |

| Pyridine C4 | - | ~153 |

| Pyridine C5 | ~6.5 | ~107 |

| Pyridine C6 | ~7.8 | ~149 |

| Pyrrolidine C2'/C5' | ~3.4 | ~46 |

| Pyrrolidine C3'/C4' | ~1.9 | ~25 |

| Amine NH₂ | ~4.5 | - |

Two-Dimensional NMR (e.g., HSQC, COSY, HMBC)

Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule. walisongo.ac.idnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.eduemerypharma.com For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the pyridine and pyrrolidine rings to their corresponding carbon signals, confirming their direct attachment. columbia.eduyoutube.com This is particularly useful for assigning the carbons in the aliphatic region of the ¹³C NMR spectrum. emerypharma.com

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.eduemerypharma.com In the spectrum of this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the methylene (B1212753) protons within the pyrrolidine ring. walisongo.ac.id This helps to establish the sequence of protons in these ring systems.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.edusdsu.eduyoutube.com This is a powerful tool for piecing together the entire molecular structure. For instance, HMBC correlations would be expected between the protons on the pyrrolidine ring and the C2 carbon of the pyridine ring, confirming the point of attachment between the two rings. Correlations between the amine protons and the C4 carbon of the pyridine ring would also be anticipated.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₃N₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. bldpharm.com

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. miamioh.edu The analysis of this fragmentation pattern provides valuable structural information. researchgate.netlibretexts.org For this compound, common fragmentation pathways would involve the cleavage of the pyrrolidine ring and the loss of small neutral molecules. Aliphatic amines often undergo α-cleavage, which in this case would involve the bond adjacent to the nitrogen atom in the pyrrolidine ring. libretexts.orgdocbrown.info Aromatic amines can exhibit characteristic fragmentation patterns related to the stable aromatic ring. miamioh.edu The presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio, a useful diagnostic feature. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 163 | Molecular Ion |

| [M-CH₃]⁺ | 148 | Loss of a methyl radical (from pyrrolidine) |

| [M-C₂H₄]⁺ | 135 | Loss of ethene (from pyrrolidine) |

| [C₅H₅N₂]⁺ | 93 | Pyridine amine fragment |

| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netnist.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: The primary amine (NH₂) group would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine. researchgate.net

C-N Stretching: The stretching vibrations for the C-N bonds of the pyrrolidine and the amine group attached to the pyridine ring would appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring would be found just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1020 - 1350 |

Vibrational Spectral Studies

The analysis of the vibrational spectra of related compounds, such as 4-aminopyridine (B3432731) and pyrrolidine, offers significant insights. In 4-aminopyridine, the NH₂ stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net Specifically, a study on 4-aminopyridine identified a Fermi-resonance splitting of the symmetric NH₂-stretch. researchgate.net The C-C and C-N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net For instance, in pyridine derivatives, strong bands due to C=N ring stretching are found around 1500-1600 cm⁻¹. elixirpublishers.com

The pyrrolidine ring contributes its own set of characteristic vibrations. The C-H stretching vibrations of the methylene groups in the pyrrolidine ring are anticipated in the 2800-3000 cm⁻¹ range. The infrared spectra of pyrrolidine show evidence of several configurational isomers in both liquid and solid states. aip.org The N-H stretching mode of a secondary amine like pyrrolidine typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region. aip.org

By combining these observations, a predicted vibrational spectrum for this compound can be constructed. The presence of both the aromatic pyridine and the aliphatic pyrrolidine ring systems would lead to a complex but interpretable spectrum, allowing for the confirmation of the compound's synthesis and the study of intermolecular interactions.

Table 1: Predicted Vibrational Modes for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Pyridine-NH₂ | Asymmetric Stretch | ~3500 | 4-Aminopyridine researchgate.net |

| Pyridine-NH₂ | Symmetric Stretch | ~3400 (with Fermi resonance) | 4-Aminopyridine researchgate.net |

| Pyrrolidine-CH₂ | Asymmetric/Symmetric Stretch | 2850 - 2960 | Pyrrolidine aip.org |

| Pyridine C-H | Aromatic Stretch | 3000 - 3100 | Pyridine cdnsciencepub.com |

| Pyridine Ring | C=C, C=N Stretch | 1450 - 1610 | 4-Aminopyridine, 2-Aminopyridine (B139424) elixirpublishers.comresearchgate.net |

| Pyridine-NH₂ | Scissoring | ~1645 | 4-Aminopyridine researchgate.net |

| Pyrrolidine-CH₂ | Scissoring | ~1465 | Pyrrolidine |

| Pyridine Ring | In-plane Bending | 1000 - 1300 | Pyridine cdnsciencepub.com |

| Pyrrolidine Ring | C-N Stretch | 1100 - 1200 | Pyrrolidine |

Linear-Dichroic IR Spectroscopy

Linear-dichroic infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of molecules within an ordered sample, such as a stretched polymer film or a liquid crystal suspension. nih.gov This method relies on the differential absorption of polarized infrared light by oriented molecules. By measuring the absorbance of light polarized parallel and perpendicular to the orientation axis, the orientation of specific transition dipole moments within the molecule can be determined.

A study on 4-aminopyridine using IR-LD spectroscopy in a nematic liquid crystal host demonstrated the utility of this technique for assigning vibrational bands and understanding molecular orientation. nih.gov The results confirmed the predominant aromatic character of the pyridine ring and helped to resolve ambiguities in the assignment of certain vibrational modes. nih.gov

For this compound, IR-LD spectroscopy could be employed to determine the orientation of the pyridine and pyrrolidine rings relative to each other and to an external alignment axis. By analyzing the dichroism of characteristic vibrational bands, such as the pyridine ring modes and the pyrrolidine C-H stretching modes, a detailed picture of the molecule's conformational preferences and its alignment in an ordered medium can be obtained. This information is crucial for understanding the anisotropic properties of materials incorporating this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption bands provide information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The introduction of an amino group at the 4-position significantly affects the electronic structure. For 4-aminopyridine, absorption maxima are observed around 210-220 nm and a more intense band at approximately 260 nm in aqueous solutions. nih.gov These absorptions are attributed to π → π* transitions within the aromatic system.

The presence of the electron-donating pyrrolidinyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to 4-aminopyridine. This is due to the extension of the conjugated system and the increased electron density on the pyridine ring. Studies on other substituted aminopyridines have shown that the position and nature of the substituents have a pronounced effect on the UV-Vis absorption spectra. nih.gov The solvent environment can also influence the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Expected λ (nm) | Reference Compound(s) |

| π → π | ~270-280 | Substituted Aminopyridines nih.gov |

| π → π | ~220-230 | 4-Aminopyridine nih.gov |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound. The molecular formula for this compound is C₉H₁₃N₃.

Based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N), the theoretical elemental composition can be calculated. This calculated composition serves as a benchmark against which experimentally determined values are compared. A close agreement between the theoretical and experimental values provides strong evidence for the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₃N₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 66.22 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 8.03 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 25.75 |

| Total | 163.224 | 100.00 |

Crystallographic Analysis and Solid State Studies

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction has been instrumental in providing a detailed atomic-level understanding of the molecular structure of various compounds containing the 2-(pyrrolidin-1-yl)pyridine (B2521158) moiety.

The molecular conformation of derivatives of 2-(pyrrolidin-1-yl)pyridin-4-amine has been precisely determined through X-ray crystallography. For instance, in the derivative 2-amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the pyrrolidine (B122466) ring adopts an envelope conformation. nih.govresearchgate.net The puckering parameters for this ring have been quantified, indicating a non-planar geometry. nih.govresearchgate.net Similarly, in 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the pyrrolidine ring is found in a twisted conformation. nih.gov

The pyridine (B92270) ring itself is generally planar, and its orientation relative to the pyrrolidine ring is a key conformational feature. In 2-amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the dihedral angle between the pyridine and pyrrolidine rings is 14.6 (3)° for the major disordered component. nih.govresearchgate.net For 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the benzene (B151609) and pyridine rings are significantly inclined to one another by 60.57 (8)°. nih.gov

In a related boronate ester derivative, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the structure was elucidated and confirmed by single-crystal X-ray analysis, providing a basis for further conformational and electronic analysis through DFT calculations. tandfonline.comresearchgate.net

Table 1: Selected Dihedral Angles in 2-(Pyrrolidin-1-yl)pyridine Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile | Pyridine | Pyrrolidine | 14.6 (3) | nih.govresearchgate.net |

| 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile | Pyridine | Phenyl | 59.89 (8) | nih.govresearchgate.net |

| 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile | Benzene | Pyridine | 60.57 (8) | nih.gov |

The crystal packing of these compounds is stabilized by a variety of intermolecular interactions. Hydrogen bonding is a predominant feature, particularly in derivatives with amino groups. In the crystal structure of 2-amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the molecules are linked by intermolecular N—H⋯N and C—H⋯N hydrogen bonds. nih.govresearchgate.net Similarly, in 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, an N—H⋯N hydrogen bond involving the amino group and a cyano group links the molecules into chains. nih.gov

Table 2: Hydrogen Bond Geometry in a 2-(Pyrrolidin-1-yl)pyridine Derivative

| Compound | D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

| 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile | N1—H1A⋯N4 | 0.86 | 2.19 | 3.010 (2) | 160 | nih.gov |

| 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile | C11—H11⋯N2 | 0.93 | 2.62 | 3.531 (2) | 166 | nih.gov |

Crystallographic disorder is a common phenomenon observed in the solid-state structures of pyrrolidine-containing compounds. This is often due to the conformational flexibility of the five-membered pyrrolidine ring. In the crystal structure of 2-amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the pyrrolidine ring is disordered over two sites with an occupancy ratio of 0.648(6) to 0.352(6). nih.govresearchgate.net A similar disorder of the pyrrolidine ring is seen in 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, where two carbon atoms and their attached hydrogens are disordered over two sets of sites with an occupancy ratio of 0.638(10) to 0.362(10). nih.gov This disorder reflects the low energy barrier for the interconversion between different puckered conformations of the pyrrolidine ring.

Powder X-ray Diffraction Techniques

While single-crystal X-ray diffraction provides detailed structural information, powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is often used to confirm the phase purity of a synthesized compound and to identify the crystalline form. For novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine, a related compound, PXRD techniques were used to confirm the purity and molecular structure of the synthesized compounds. mdpi.com Although specific PXRD studies on this compound were not found, this technique remains a standard method for the solid-state characterization of such crystalline compounds. mdpi.com

Conformational Analysis in the Solid State

The solid-state conformation of the pyrrolidine ring is a subject of significant interest due to its impact on the biological activity of many compounds. nih.gov The puckering of the pyrrolidine ring can be influenced by substituents, leading to either an "endo" or "exo" envelope conformation. nih.gov In the solid state, the observed conformation is a result of the balance between intramolecular steric and electronic effects and the intermolecular forces that stabilize the crystal lattice.

In the case of 2-amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the pyrrolidine ring adopts an envelope conformation in the crystal. nih.govresearchgate.net For 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the experimentally determined crystal structure was used as a basis for DFT calculations to perform a more detailed conformational analysis. tandfonline.com This combination of experimental X-ray data and theoretical calculations provides a powerful approach to understanding the conformational preferences in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties with high accuracy. For heterocyclic amines similar to 2-(Pyrrolidin-1-yl)pyridin-4-amine, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for geometry optimization, frequency calculations, and electronic analysis. nih.govniscair.res.inresearchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For related pyridine (B92270) derivatives, DFT calculations have been used to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govniscair.res.in

In a study on a related triazole derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, the geometry was optimized using MP2/6-31G(d,p) level theory, revealing a slightly out-of-plane molecular structure. nih.gov Similarly, calculations on other complex amines have shown that optimized geometries can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov For instance, in the analysis of 2-[N-(carboxymethyl)anilino]acetic acid, the optimized structure had a final geometric energy of -743.573 atomic units (au). nih.gov Such studies often reveal deviations from ideal geometries, like the twisting of rings or variations in bond angles, which are attributed to factors like hyperconjugative interactions. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Related Amine (Note: The following data is for 2-[N-(carboxymethyl)anilino]acetic acid, a related surface-active tertiary aryl amine, calculated using the B3LYP method.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.196 Å |

| Bond Length | C=O | 1.199 Å |

| Bond Angle | C7-C2-N1 | 121.7° |

| Bond Angle | C3-C2-N1 | 119.5° |

| Dihedral Angle | N-C(13)-C(12)-O(15) | -1.8° |

| Dihedral Angle | N-C(9)-C(8)-O(11) | -3.6° |

| Data sourced from a computational study on a related amine to illustrate typical parameters. nih.gov |

DFT calculations are instrumental in predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of IR frequencies and their intensities can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to assign vibrational modes to specific functional groups. niscair.res.inresearchgate.net For primary and secondary amines, characteristic N-H stretching absorptions are observed in the 3400-3500 cm⁻¹ region of the IR spectrum. libretexts.org The C-N stretching vibrations for aromatic amines typically appear in the 1200-1350 cm⁻¹ range. libretexts.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. For amines, protons on carbons directly bonded to the nitrogen atom are deshielded and typically resonate in the δ 2.3-3.0 ppm range in ¹H NMR spectra. libretexts.org The amine protons themselves often appear between δ 0.5-5.0 ppm. libretexts.org In ¹³C NMR, carbons attached to a nitrogen atom are found in the 10-65 ppm region. libretexts.org Theoretical calculations help in the precise assignment of these signals, which is crucial for structural elucidation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. researchgate.netscirp.org A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. scirp.org

For various pyridine derivatives, DFT studies have been conducted to calculate these electronic parameters. nih.gov The HOMO and LUMO density plots visualize the regions of the molecule where electron donation and acceptance are most likely to occur. In many N-heterocycles, the HOMO is often centered on the nitrogen atoms, indicating their role as electron donors (σ-donation), while the LUMO is distributed across the carbon atoms of the aromatic ring, indicating its capacity for π-acceptance. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Related Pyridine Compound (Note: The following data is for Quinoline (Benzo[b]Pyridine), a related heterocyclic aromatic compound, to illustrate typical electronic parameters.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

| Data sourced from a computational study on Quinoline. scirp.org |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT and others like Møller-Plesset perturbation theory (MP2), used to model molecular systems. nih.gov These calculations provide fundamental insights into molecular architecture and reactivity. For instance, studies on compounds with a pyrrolidine (B122466) ring attached to a heterocyclic system have employed methods like B3LYP and MP2 to characterize the molecular structure. nih.gov Such calculations are foundational for further computational work, including the prediction of spectroscopic data and the analysis of intermolecular interactions in molecular docking studies. nih.gov

Molecular Docking Studies (for Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for evaluating how a potential drug molecule might interact with a biological target.

While specific docking studies for this compound were not identified in the search, extensive research has been performed on structurally similar compounds. For example, a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives were evaluated as inhibitors of Janus kinase 1 (JAK1), a key target in rheumatoid arthritis. nih.gov In these studies, molecular docking was used to identify the binding conformations of the inhibitors within the JAK1 active site. The analysis revealed key hydrogen bond interactions with amino acid residues such as Glu957 and Leu959, which are crucial for stable binding. nih.gov

In another study, derivatives of 1-(pyridin-4-yl)pyrrolidine-2-one were docked into the prolyl-tRNA synthetase of P. falciparum, the parasite responsible for malaria. ubaya.ac.id The docking protocol was validated by successfully re-docking a known ligand, and then used to predict the binding modes of new potential inhibitors. ubaya.ac.id These studies demonstrate how computational docking can elucidate the structural basis for a compound's biological activity and guide the design of more potent analogs. nih.gov

Table 3: Example of Molecular Docking Study on a Related Compound Class

| Ligand Class | Protein Target | Key Interacting Residues |

| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Janus Kinase 1 (JAK1) | Glu957, Leu959, Gly887, His885 |

| Data sourced from a molecular docking study on JAK1 inhibitors. nih.gov |

Biological Activities and Pharmacological Investigations of 2 Pyrrolidin 1 Yl Pyridin 4 Amine and Its Derivatives

Anticancer and Antitumor Activity

Derivatives of the 2-(pyrrolidin-1-yl)pyridin-4-amine structure have demonstrated notable potential in the field of oncology. These compounds have been investigated for their ability to inhibit cancer cell proliferation, prevent the spread of tumors, and interfere with key signaling pathways that drive cancer progression.

Kinase Inhibition (e.g., Src Kinase, VEGFR-2 Kinase)

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of anticancer drug development. Derivatives of the this compound core have been explored as inhibitors of several key kinases involved in tumor growth and angiogenesis.

One area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A study on pyridine-urea derivatives identified compounds with potent inhibitory activity against VEGFR-2. mdpi.com Specifically, two pyridine-urea derivatives demonstrated significant inhibition of VEGFR-2 at micromolar concentrations, with IC₅₀ values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com These findings suggest that the pyridine (B92270) core, a key feature of this compound, is a viable scaffold for developing VEGFR-2 inhibitors.

Furthermore, research into novel pyridin-2-yl urea (B33335) inhibitors has identified compounds that target Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) cascades. nih.gov One of the most potent compounds from this study exhibited an IC₅₀ of 1.55 ± 0.27 nM. nih.gov While not directly derivatives of this compound, these findings highlight the potential of the substituted pyridine framework in designing potent kinase inhibitors.

Another study focused on the design of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B175094) based Janus kinase 2 (JAK2) inhibitors, which are therapeutically relevant for oncology. nih.gov These efforts led to the discovery of a novel class of inhibitors with high potency (IC₅₀ of 0.7nM) and selectivity for JAK2. nih.gov

Table 1: Kinase Inhibition by Pyridine Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| Pyridine-urea derivatives | VEGFR-2 | Exhibited inhibitory activity with IC₅₀ values of 5.0 ± 1.91 and 3.93 ± 0.73 µM. mdpi.com |

| Pyridin-2-yl urea inhibitors | ASK1 | Demonstrated potent inhibition with an IC₅₀ value as low as 1.55 ± 0.27 nM. nih.gov |

| 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine derivatives | JAK2 | Showed high potency with an IC₅₀ of 0.7nM and >30-fold selectivity over JAK3. nih.gov |

Antimetastatic Activity

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Research has shown that certain pyridine derivatives possess antimetastatic properties.

A study on the diaminotriazine derivative, 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine (4PyDAT), investigated its therapeutic potential in a metastatic mouse model of colon cancer. nih.gov The compound exhibited moderate antimetastatic and antitumor activities when administered orally, without causing toxicity to the host. nih.gov Interestingly, 4PyDAT displayed very weak direct cytotoxicity against the cancer cell line in vitro. nih.gov The antimetastatic and antitumor effects were attributed in part to the inhibition of angiogenesis, as evidenced by reduced microcapillary formation in tumors of the treated group. nih.gov Furthermore, 4PyDAT was found to significantly inhibit the production of urokinase-type plasminogen activator (u-PA), an enzyme implicated in tumor invasion and metastasis. nih.gov

Anti-infective Properties

In addition to their anticancer potential, derivatives of the this compound scaffold have been investigated for their ability to combat various infectious agents, including bacteria and fungi.

Antimicrobial/Antibacterial Activity (Gram-positive, Gram-negative)

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Research into pyridine and pyrrolidine (B122466) derivatives has revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine demonstrated their potential as antibacterial agents. mdpi.com Specific compounds in this series showed targeted activity, with one compound inhibiting the growth of the Gram-positive bacterium Staphylococcus aureus and another inhibiting the Gram-negative bacterium Escherichia coli. mdpi.com

In another study, imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to these compounds compared to Gram-negative bacteria like Escherichia coli. mdpi.com One of the compounds exhibited a strong inhibitory effect against B. cereus with a minimum inhibitory concentration (MIC) of 0.07 µg/mL. mdpi.com

Furthermore, the synthesis of new pyridine derivatives bearing a tetrazoloquinoline nucleus resulted in compounds with significant antimicrobial activity. researchgate.net Some of these compounds were found to be as potent or even more potent than commercial antibiotics against a panel of pathogenic bacterial and fungal strains. researchgate.net

Table 2: Antibacterial Activity of Pyridine and Pyrrolidine Derivatives

| Compound Class | Target Organism (Gram-positive) | Target Organism (Gram-negative) | Key Findings |

|---|---|---|---|

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Staphylococcus aureus | Escherichia coli | Showed specific inhibitory activity against individual bacterial species. mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Escherichia coli | More effective against Gram-positive bacteria, with a MIC of 0.07 µg/mL against B. cereus. mdpi.com |

| Pyridine derivatives with tetrazoloquinoline nucleus | Various pathogenic strains | Various pathogenic strains | Some compounds showed potency comparable to or greater than commercial antibiotics. researchgate.net |

Antituberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health problem. The development of new antitubercular drugs is a critical area of research. Pyrrolidine and its derivatives have shown promise in this regard.

A study focused on pyrrolidinone and pyrrolidine derivatives as potential inhibitors of InhA, an essential enzyme for M. tuberculosis survival. nih.gov While some compounds were not potent InhA inhibitors, they exhibited significant activity against the growth of M. tuberculosis H37Rv, with MIC values as low as 1.4 µM. nih.gov

Another investigation into 4-aminopyrrolo[2,3-d]pyrimidine derivatives identified compounds with in vitro activity against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. nih.gov The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a MIC₉₀ value of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov

Furthermore, a series of pyrrolidine carboxamides were discovered as a novel class of potent inhibitors of InhA from M. tuberculosis. acs.org High-throughput screening and subsequent optimization led to the development of compounds with significantly improved potency. acs.org

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, can be life-threatening. Research has demonstrated the antifungal potential of various heterocyclic compounds, including those related to the this compound structure.

A study on substituted 4-pyridylmethylene-4′-aniline Schiff bases revealed their potential antifungal properties against Aspergillus niger and Candida albicans, two common fungal pathogens. rsc.org Certain derivatives with specific alkyl chain lengths exhibited fungicidal activity. rsc.org

Derivatives of imidazo[4,5-b]pyridine have also been noted for their antimycotic activity against Aspergillus flavus. mdpi.com Additionally, a study on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against tested fungal strains, including C. albicans and A. niger, with some exhibiting activity comparable to the standard drug fluconazole. nih.gov

Antimalarial Activity

Extensive searches of scientific literature and chemical databases did not yield specific data on the antimalarial activity of this compound or its direct derivatives. Research on related chemical structures, however, provides some context for the potential, albeit unconfirmed, antimalarial action of this class of compounds.

Plasmodium Cytoplasmic Prolyl-tRNA Synthetase (PRS) Inhibition

There is no direct evidence in the reviewed literature to suggest that this compound or its derivatives inhibit Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS). However, studies on structurally related compounds, specifically 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have identified this enzyme as a key target for antimalarial action. These compounds, which feature a pyrrolidinone ring instead of the pyrrolidine ring and a different substitution pattern on the pyridine ring, have been shown to be potent inhibitors of Plasmodium falciparum PRS. This inhibition disrupts protein synthesis in the parasite, leading to its death. Given the structural similarities, it is conceivable that derivatives of this compound could be designed to target the same enzyme, but this remains a hypothetical avenue for future research.

Efficacy against Resistant Plasmodium falciparum Strains

No studies have been published that evaluate the efficacy of this compound or its derivatives against resistant strains of Plasmodium falciparum. The development of novel antimalarials that are effective against drug-resistant parasites is a critical area of research. For context, some 4-aminoquinoline (B48711) derivatives have demonstrated activity against chloroquine-resistant strains of P. falciparum. Whether the this compound scaffold could offer an advantage in overcoming resistance mechanisms is currently unknown and awaits experimental validation.

Neurological and Central Nervous System Activities

The neurological and central nervous system (CNS) activities of this compound and its derivatives are not well-documented in the scientific literature. However, the broader class of aminopyridines has been investigated for various neurological effects.

Neuroprotective Effects

There is no specific information available regarding the neuroprotective effects of this compound or its derivatives. The parent compound, 4-aminopyridine (B3432731), is known to be a potassium channel blocker and has been studied for its potential neuroprotective properties in various models of neurological damage. For instance, 4-aminopyridine has shown some protective effects in models of spinal cord injury and multiple sclerosis, primarily attributed to its ability to restore conduction in demyelinated axons. It is unknown if the introduction of a pyrrolidinyl group at the 2-position of the pyridine ring would confer or modulate neuroprotective activity.

Receptor Antagonism (e.g., Adenosine (B11128) A2A Receptor for Parkinson's Disease)

The potential for this compound or its derivatives to act as adenosine A2A receptor antagonists has not been specifically reported. Adenosine A2A receptor antagonists are a class of compounds being investigated for the treatment of Parkinson's disease, as they can modulate dopaminergic signaling in the brain. While various heterocyclic scaffolds have been explored for A2A receptor antagonism, there is no published research to indicate that the this compound structure has been pursued for this therapeutic target.

Procognitive Effects

No studies have been found that investigate the procognitive or memory-enhancing effects of this compound or its derivatives. Some aminopyridine compounds have been explored for their potential to improve cognitive function, largely based on their mechanism as potassium channel blockers which can enhance neurotransmitter release. However, without specific research on the title compound, any potential procognitive effects remain speculative.

Anticonvulsant Activity

Derivatives containing the pyrrolidine ring, particularly pyrrolidin-2-one and pyrrolidine-2,5-dione structures, have been a focus of anticonvulsant research. These compounds are often investigated for their ability to modulate seizures in various animal models.

Studies on novel pyrrolidin-2-one derivatives have identified compounds with significant anticonvulsant properties. nih.gov For instance, in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models in mice, specific derivatives demonstrated protective effects. nih.gov One compound, designated EP-40, was noted for significantly reducing the incidence of seizures in the MES test, while compounds EP-42 and EP-46 were active in the PTZ model. nih.gov The anticonvulsant action of these pyrrolidin-2-one derivatives is thought to be linked to their affinity for serotonergic (5-HT1A) or α1-adrenergic receptors, and potentially through modulation of GABA-ergic activity, as these derivatives are analogues of GABA. nih.gov

Further research into 2-aryl-2-(pyridin-2-yl)acetamide derivatives, which were developed by modifying the structure of the antiarrhythmic drug disopyramide (B23233), also revealed a broad spectrum of anticonvulsant activity. bris.ac.uk One notable compound from this series, 2-(2-chlorophenyl)-2-(pyridin-2-yl)acetamide, was effective in suppressing seizures in the six-hertz (6 Hz) and kindling models, which are considered models of pharmacoresistant epilepsy. bris.ac.uk

The table below summarizes the anticonvulsant activity of selected pyrrolidine-2-one derivatives in preclinical models. nih.gov

| Compound | Anticonvulsant Test Model | Activity |

| EP-40 | Maximal Electroshock (MES) | Significantly reduced seizure incidence |

| EP-42 | Pentetrazole (PTZ) | Demonstrated anticonvulsant activity |

| EP-46 | Pentetrazole (PTZ) | Demonstrated anticonvulsant activity |

This table presents data on pyrrolidin-2-one derivatives, which are related to the core structure of interest.

Antidepressant Effects

The pyrrolidine scaffold is integral to the development of novel antidepressant agents, often by targeting monoamine neurotransmitter systems. Research into phenylpiperazine pyrrolidin-2-one derivatives has shown promising antidepressant-like activity in the forced swimming test in mice. nih.gov One compound, EP-65, exhibited a strong antidepressant-like effect, reportedly more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov The mechanism for these effects is still under investigation, but may be related to their observed affinity for α-adrenoceptors and serotonin (B10506) receptors (5-HT1A and 5-HT2). nih.gov

Another line of research focuses on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. These compounds have been designed as multi-target ligands with affinity for serotonin (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as for the serotonin (SERT), noradrenaline (NET), and dopamine (DAT) transporters. nih.gov Compound 11 from this series showed high affinity for 5-HT1A (Ki = 128.0 nM) and D2 (Ki = 51.0 nM) receptors, and the SERT (Ki = 9.2 nM). nih.gov Similarly, novel derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists at 5-HT1A receptors, showing antidepressant potential in the forced swimming test in rats. nih.gov

The table below highlights the receptor binding affinities of a lead compound from a series of multi-target pyrrolidine-2,5-dione derivatives. nih.gov

| Compound | Target | Binding Affinity (Ki, nM) |

| Compound 11 | 5-HT1A Receptor | 128.0 |

| D2 Receptor | 51.0 | |

| Serotonin Transporter (SERT) | 9.2 | |

| Dopamine Transporter (DAT) | 288.0 |

This table presents data on pyrrolidine-2,5-dione derivatives, which are related to the core structure of interest.

Sleep-Promoting Activity